5-(Piperazin-1-yl)pyrimidine

Adenosine receptor GPCR SAR

Choose 5-(Piperazin-1-yl)pyrimidine (CAS 202135-70-4) for its distinct 5-positional vector critical for adenosine A1/A2A receptor modulation and S6K1 kinase inhibitor design. Its lower LogP (-0.76) ensures 5.75x greater hydrophilicity than the 2-isomer, reducing assay aggregation. Ideal for hit-to-lead SAR, fragment-based screening, and TNBC antiproliferative agent synthesis. Do not substitute with the 2-isomer—binding geometry and pharmacologic profiles are fundamentally different. Available at ≥98% purity for procurement.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 202135-70-4
Cat. No. B1599735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)pyrimidine
CAS202135-70-4
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=CN=C2
InChIInChI=1S/C8H12N4/c1-3-12(4-2-9-1)8-5-10-7-11-6-8/h5-7,9H,1-4H2
InChIKeyFECWNGIPDUINQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)pyrimidine (CAS 202135-70-4) Procurement-Grade Heterocyclic Scaffold for Kinase-Targeted Medicinal Chemistry


5-(Piperazin-1-yl)pyrimidine (CAS 202135-70-4) is a heterocyclic building block consisting of a pyrimidine core substituted at the 5-position with a piperazine moiety . With a molecular weight of 164.21 g/mol and the formula C8H12N4, it provides two basic nitrogen centers in the piperazine ring, enabling diverse chemical derivatization for structure-activity relationship (SAR) campaigns . This scaffold serves as a foundational intermediate in the synthesis of kinase inhibitors, GPCR ligands, and antiviral agents, with commercial availability typically at 95–98% purity from major suppliers .

Positional Isomerism and Scaffold Rigidity: Why 5-(Piperazin-1-yl)pyrimidine Cannot Be Replaced by 2-Substituted Analogs


Simple substitution of 5-(Piperazin-1-yl)pyrimidine with the more common 2-(piperazin-1-yl)pyrimidine isomer (e.g., 1-(2-pyrimidinyl)piperazine, CAS 20980-22-7) is not pharmacologically or chemically equivalent. The 5-position attachment alters the vector and orientation of the piperazine moiety relative to the pyrimidine ring, which directly impacts target binding geometry and downstream functional activity [1]. Moreover, the 5-substitution pattern yields a distinct physicochemical profile—specifically a lower calculated LogP (-0.76) compared to the 2-isomer (LogP ~0), indicating greater hydrophilicity that influences solubility and formulation behavior . In biological systems, this positional shift translates into divergent receptor affinity profiles: while 2-(piperazin-1-yl)pyrimidine derivatives have been characterized primarily as α2-adrenergic receptor antagonists and 5-HT1A partial agonists [2], 5-substituted piperazinylpyrimidines have been optimized for adenosine A1/A2A receptor modulation and kinase inhibition [3]. Therefore, procurement decisions must be guided by the intended derivatization pathway and target pharmacology, not merely scaffold similarity.

Quantitative Differentiation Evidence for 5-(Piperazin-1-yl)pyrimidine Relative to Structural Analogs


Adenosine A1 Receptor Affinity: 5-Piperazinyl Moiety Reduces Potency by >100-Fold Relative to 5-Phenethylamino Substituent

In a systematic SAR study of 7-aminopyrazolo[4,3-d]pyrimidine derivatives, the 5-(N4-substituted-piperazin-1-yl) compounds (15–24) exhibited human adenosine A1 receptor (hA1 AR) binding affinities exclusively in the high nanomolar range, whereas the corresponding 5-phenethylamino analog (compound 6) achieved nanomolar affinity with a Ki of 11 nM [1]. This quantitative divergence demonstrates that the piperazinyl substitution at the 5-position provides a distinct, less potent interaction profile compared to flexible alkylamino linkers, which may be strategically exploited to achieve desired selectivity windows or to reduce on-target potency when developing biased ligands.

Adenosine receptor GPCR SAR

Kinase Selectivity: Piperazinylpyrimidine Scaffold Enables >400-Fold S6K1 Selectivity Over S6K2

The piperazinyl-pyrimidine scaffold, of which 5-(Piperazin-1-yl)pyrimidine is the core building block, has been successfully elaborated into highly selective kinase inhibitors. PF-4708671, a direct structural analog bearing a 5-ethylpyrimidin-4-yl substituent on the piperazine ring, inhibits S6K1 with a Ki of 20 nM and an IC50 of 160 nM, while exhibiting 400-fold greater selectivity for S6K1 over the closely related S6K2 isoform (IC50 = 65 µM for S6K2) . Furthermore, at a concentration of 1 µM, PF-4708671 inhibits ≤27% of 75 other protein kinases tested, confirming that the piperazinylpyrimidine core can be tuned for exceptional kinome selectivity . This class-level inference establishes that the 5-piperazinylpyrimidine scaffold provides a privileged starting point for developing isoform-selective kinase inhibitors, a property not inherent to other heterocyclic cores such as pyrazolopyrimidines.

Kinase inhibition S6K1 Selectivity

Antiproliferative Potency in Triple-Negative Breast Cancer: Piperazinylpyrimidine Derivatives Achieve Low Nanomolar GI50

In a panel of piperazinylpyrimidine derivatives screened against the NCI-60 human tumor cell lines, compound II-18 demonstrated potent and selective cytotoxicity, with a GI50 of 30 nM against the triple-negative breast cancer line MDA-MB-468 [1]. In comparison, the same compound exhibited GI50 values of 61 nM against SK-MEL-5 (melanoma) and 90 nM against NCI-H23 (non-small cell lung cancer), indicating that the piperazinylpyrimidine core can be optimized for cell-type selective antiproliferative activity [1]. This is a class-level inference based on derivatives synthesized from the core scaffold. Notably, the mean GI50 of related analog I-12 was 5.25 µM across the NCI-60 panel, demonstrating a >100-fold difference in potency achievable through structural modification of the piperazinylpyrimidine framework [1].

Anticancer NCI-60 MDA-MB-468

Physicochemical Differentiation: 5-Substitution Lowers LogP by 0.76 Units Relative to 2-Substituted Isomer

The calculated partition coefficient (ACD/LogP) for 5-(Piperazin-1-yl)pyrimidine is -0.76 , whereas the positional isomer 1-(2-pyrimidinyl)piperazine (2-substituted analog, CAS 20980-22-7) has a computed XLogP3-AA of 0 [1]. This -0.76 log unit difference corresponds to a ~5.75-fold lower octanol-water partition coefficient for the 5-isomer, indicating significantly higher hydrophilicity. In practical terms, this predicts improved aqueous solubility for the 5-substituted scaffold, a critical factor for in vitro assay compatibility and formulation development. Additionally, the topological polar surface area (TPSA) of 41 Ų for 5-(Piperazin-1-yl)pyrimidine is identical to the 2-isomer, confirming that the lipophilicity shift is due to electronic and conformational effects of the substitution position rather than gross changes in polar atom count [1].

Lipophilicity LogP Drug-likeness

Safety Profile: 5-(Piperazin-1-yl)pyrimidine Dihydrochloride Carries GHS Hazard Statements H302 and H315

According to the Globally Harmonized System (GHS) classification, the dihydrochloride salt of 5-(Piperazin-1-yl)pyrimidine (CAS 2193058-93-2) is labeled with H302 (Harmful if swallowed) and H315 (Causes skin irritation), each with 100% applicability [1]. While this safety profile is typical for many heterocyclic amines, it provides a concrete, verifiable handling baseline for laboratory procurement. In contrast, the free base form (CAS 202135-70-4) does not carry these specific GHS warnings in the same database entries, suggesting that the salt form introduces distinct hazard characteristics that must be accounted for during inventory selection . Researchers should select the appropriate form (free base vs. salt) based on the required solubility and reactivity for their specific synthetic route, with awareness of the associated handling precautions.

Safety GHS Handling

High-Value Application Scenarios for 5-(Piperazin-1-yl)pyrimidine Based on Quantitative Differentiation Data


Adenosine Receptor Modulator Synthesis Requiring Sub-Nanomolar to Low Micromolar Affinity Tuning

Medicinal chemistry groups developing adenosine A1 or A2A receptor ligands should procure 5-(Piperazin-1-yl)pyrimidine when the project requires affinity in the high nanomolar range, as established by the direct SAR comparison showing that 5-piperazinyl derivatives bind hA1 AR with high nanomolar affinity compared to the 11 nM affinity of 5-phenethylamino analogs [1]. This scaffold is particularly valuable for hit-to-lead campaigns seeking to dial back potency to achieve functional selectivity or to mitigate on-target toxicity, leveraging the quantifiable ~10-fold reduction in affinity relative to alkylamino substituents [1].

Development of Isoform-Selective S6K1 Inhibitors with Minimal Off-Target Kinase Activity

Research programs focused on the p70 ribosomal S6 kinase (S6K1) pathway in oncology or metabolic disease should prioritize the piperazinylpyrimidine core, as exemplified by PF-4708671, which demonstrates >400-fold selectivity for S6K1 over S6K2 and minimal inhibition of 75 other kinases at 1 µM . The 5-(Piperazin-1-yl)pyrimidine building block provides the essential scaffold for elaborating selective S6K1 inhibitors, reducing the burden of counter-screening during lead optimization .

Triple-Negative Breast Cancer (TNBC) Lead Discovery Leveraging NCI-60 Validated Cytotoxicity

Investigators seeking novel antiproliferative agents against TNBC should consider 5-(Piperazin-1-yl)pyrimidine as a starting point for library synthesis. The class-level evidence from the NCI-60 screen demonstrates that optimized piperazinylpyrimidine derivatives can achieve GI50 values as low as 30 nM against MDA-MB-468 cells [2]. This quantifiable potency, combined with the observed >175-fold difference between optimized and less potent analogs, confirms that the scaffold is tunable for high-activity anticancer agents [2].

Aqueous Assay-Compatible Building Block for Fragment-Based Drug Discovery (FBDD)

Fragment-based screening campaigns that demand high aqueous solubility to avoid aggregation and non-specific binding should procure the 5-isomer rather than the 2-isomer. The lower LogP (-0.76 vs. 0) for 5-(Piperazin-1-yl)pyrimidine predicts a 5.75-fold improvement in hydrophilicity, translating to better solubility in physiological buffers and reduced precipitation in biochemical assays . This property is particularly advantageous for NMR-based fragment screening and surface plasmon resonance (SPR) applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.